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molecular formula C9H14N2O2 B1591981 3-Morpholino-5,6-dihydropyridin-2(1H)-one CAS No. 545445-40-7

3-Morpholino-5,6-dihydropyridin-2(1H)-one

Cat. No. B1591981
M. Wt: 182.22 g/mol
InChI Key: SRICXDSOENVWEU-UHFFFAOYSA-N
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Patent
US07135469B2

Procedure details

Condensation of ethylglyoxalate with 4-methoxyphenyl hydrazine and chlorination with NCS afforded (4-Methoxy-phenyl)-chlorohydrazono]-acetic acid ethyl ester. Separately d-valerolactam was dichlorinated with PCl5 and treated with morpholine at reflux to afford 3-Morpholin-4-yl-5,6-dihydro-1H-pyridin-2-one. [3+2] cycloaddition of the chlorohydrazone with the morpholine dihydropyridinone obtained above in refluxing toluene and triethylamine afforded the key intermediate 1-(4-Methoxy-phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester. Alkylation (with 4-bromo-butyrylacetate) followed by deprotection of the acetate group as outlined outlined in Example 32, and amidation of the ester with ammonia afforded the desired compound. Mass Spec 357.3(M−H)−.
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Identifiers

REACTION_CXSMILES
C(C(=O)C([O-])=O)C.COC1C=CC(NN)=CC=1.C1C(=O)N(Cl)C(=O)C1.[CH2:26]1[CH2:32][C:30](=[O:31])[NH:29][CH2:28][CH2:27]1.P(Cl)(Cl)(Cl)(Cl)Cl.[NH:39]1[CH2:44][CH2:43][O:42][CH2:41][CH2:40]1>C(OC(=O)C)C>[N:39]1([C:32]2[C:30](=[O:31])[NH:29][CH2:28][CH2:27][CH:26]=2)[CH2:44][CH2:43][O:42][CH2:41][CH2:40]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCNC(=O)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C=1C(NCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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